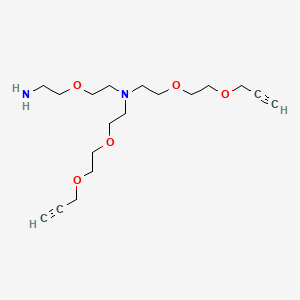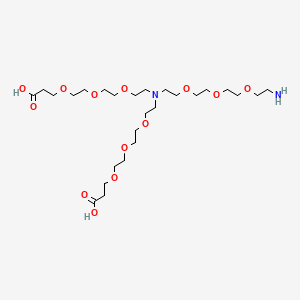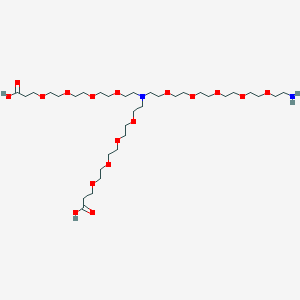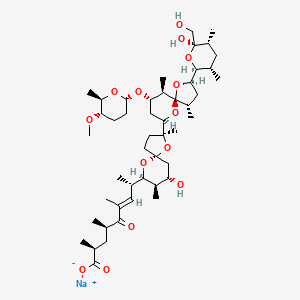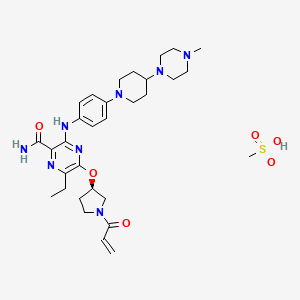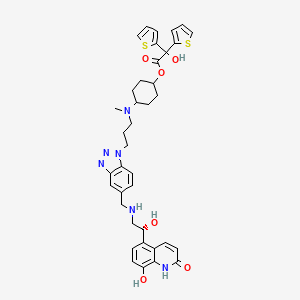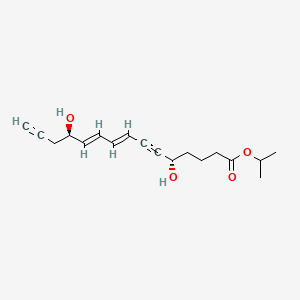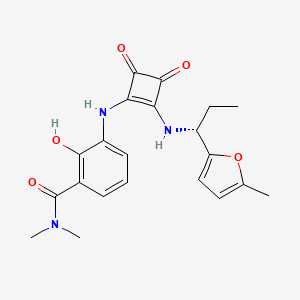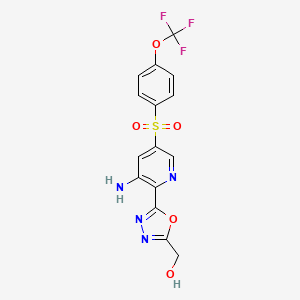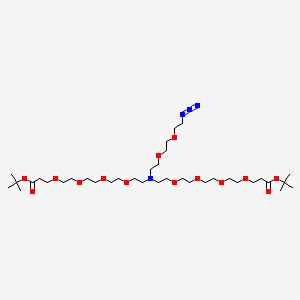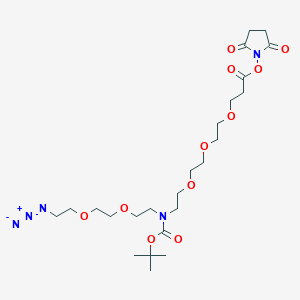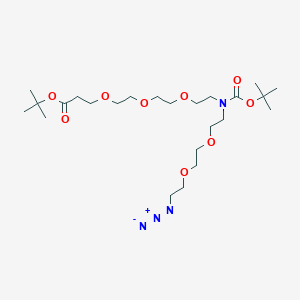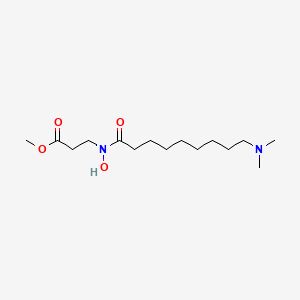
NCDM-32b
描述
NCDM-32B 是一种有效的赖氨酸特异性去甲基化酶 4 (KDM4) 家族选择性抑制剂。 该化合物在损害乳腺癌细胞活力和转化表型方面显示出巨大的潜力 . This compound 的分子式为 C15H30N2O4,分子量为 302.41 g/mol .
科学研究应用
NCDM-32B 具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域:
化学: 用作研究赖氨酸特异性去甲基化酶 4 抑制的工具化合物。
生物学: 研究其在表观遗传调控和基因表达中的作用。
医学: 被探索作为治疗乳腺癌和其他癌症的潜在治疗剂,通过抑制赖氨酸特异性去甲基化酶 4 的活性
工业: 用于开发新的抗癌药物和表观遗传调节剂.
作用机制
NCDM-32B 通过选择性抑制赖氨酸特异性去甲基化酶 4 的活性来发挥作用。这些酶参与组蛋白的去甲基化,在调节基因表达中起着至关重要的作用。 通过抑制这些酶,this compound 导致组蛋白甲基化水平升高,从而改变基因表达并损害癌细胞的生长和增殖 .
生化分析
Biochemical Properties
NCDM-32b interacts with the KDM4 subfamily of demethylases, specifically showing high selectivity for KDM4C . It inhibits the activity of these enzymes, leading to an increase in the methylation marks H3K9me3/me2 . This interaction disrupts several critical pathways that drive cellular proliferation and transformation in breast cancer .
Cellular Effects
The effects of this compound on cells are significant. It decreases cell viability and anchorage-independent growth in soft agar . Furthermore, this compound impairs several critical pathways and classical oncogenes, including MET, CDC26, and CDK6, that drive cellular proliferation and transformation in breast cancer .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the activity of KDM4 subfamily demethylases . This results in a global increase in H3K9me3/me2 marks . The inhibition of these enzymes disrupts several key pathways that control cell proliferation, growth, DNA replication, and DNA repair .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in studies involving breast cancer cell lines . It has been shown to decrease cell viability and impair transforming phenotypes of these cells .
Metabolic Pathways
It is known that this compound interacts with the KDM4 subfamily of demethylases , which play critical roles in controlling transcription, chromatin architecture, and cellular differentiation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been explicitly reported in the literature. Given its role as an inhibitor of KDM4 demethylases, it is likely that it is transported to the nucleus where these enzymes are located .
Subcellular Localization
Given that this compound is an inhibitor of the KDM4 subfamily of demethylases, which are generally located in the nucleus , it is likely that this compound also localizes to the nucleus to exert its effects.
准备方法
合成路线和反应条件
NCDM-32B 的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰。详细的合成路线和反应条件为专有信息,未公开发布。
工业生产方法
This compound 的工业生产通常涉及大规模有机合成技术。该化合物在受控条件下生产,以确保高纯度和高产率。 生产过程包括严格的质量控制措施,以确保该化合物对研究目的的有效性和安全性 .
化学反应分析
反应类型
NCDM-32B 由于存在反应性官能团,主要发生取代反应。 它还可以在特定条件下参与氧化和还原反应 .
常见试剂和条件
取代反应: 常见试剂包括烷基卤化物和亲核试剂。反应通常在极性溶剂中进行,例如二甲基亚砜 (DMSO) 或乙醇。
氧化反应: 使用过氧化氢或高锰酸钾等氧化剂。
还原反应: 使用硼氢化钠或氢化铝锂等还原剂.
主要产物
这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,取代反应可能会产生 this compound 的各种烷基化衍生物,而氧化和还原反应会导致形成化合物的氧化或还原形式 .
相似化合物的比较
类似化合物
NCDM-32A: 赖氨酸特异性去甲基化酶 4 抑制剂,具有略微不同的化学结构。
NCDM-32C: 具有类似抑制活性的化合物,但药代动力学性质不同。
KDM4 抑制剂: 赖氨酸特异性去甲基化酶 4 家族的其他抑制剂,例如 JIB-04 和 ML324
独特性
NCDM-32B 的独特之处在于它在抑制赖氨酸特异性去甲基化酶 4 方面的选择性和效力很高。它在临床前研究中显示出显著的疗效,特别是在损害乳腺癌细胞的活力和转化表型方面。 这使其成为作为治疗剂进一步开发的有希望的候选者 .
属性
IUPAC Name |
methyl 3-[9-(dimethylamino)nonanoyl-hydroxyamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O4/c1-16(2)12-9-7-5-4-6-8-10-14(18)17(20)13-11-15(19)21-3/h20H,4-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYRPQNFCURCQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCCCCCC(=O)N(CCC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677153 | |
| Record name | Methyl N-[9-(dimethylamino)nonanoyl]-N-hydroxy-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239468-48-4 | |
| Record name | Methyl N-[9-(dimethylamino)nonanoyl]-N-hydroxy-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


